REACTION_CXSMILES
|
[CH2:1]([C:5](CCCC)([C:14]([OH:16])=[O:15])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])[CH2:2][CH2:3][CH3:4].[OH-].[Na+]>>[CH2:1]([CH:5]([C:14]([OH:16])=[O:15])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])[CH2:2][CH2:3][CH3:4] |f:1.2|
|
Name
|
dibutyl 1,6-dicarboxy-hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)C(CCCCCC(=O)O)(C(=O)O)CCCC
|
Name
|
dibutyl 1,6-dicarboxy-hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)C(CCCCCC(=O)O)(C(=O)O)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
mono-esterified butyl 1,6-dicarboxy-hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
optionally with heating
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
ADDITION
|
Details
|
with dilute acid to pH 4.5
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C(CCCCCC(=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |